3-Pyrrolidinecarboxylic acid, 2-(4-ethoxyphenyl)-5-oxo-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a pyrrolidine ring, a benzyl group, and an ethoxyphenyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Addition of the Ethoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using ethoxybenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of multiple functional groups, which allow for diverse chemical reactions and applications.
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H21NO4/c1-2-25-16-10-8-15(9-11-16)19-17(20(23)24)12-18(22)21(19)13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3,(H,23,24) |
InChI Key |
QPBRKUMIIIZCPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(CC(=O)N2CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.